molecular formula C18H20N2O3S B6719375 N,N-dimethyl-2-oxo-2-(3-phenyl-2,3-dihydroindol-1-yl)ethanesulfonamide

N,N-dimethyl-2-oxo-2-(3-phenyl-2,3-dihydroindol-1-yl)ethanesulfonamide

Cat. No.: B6719375
M. Wt: 344.4 g/mol
InChI Key: IDSMOKXCSQJWBH-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-oxo-2-(3-phenyl-2,3-dihydroindol-1-yl)ethanesulfonamide is a complex organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs

Properties

IUPAC Name

N,N-dimethyl-2-oxo-2-(3-phenyl-2,3-dihydroindol-1-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-19(2)24(22,23)13-18(21)20-12-16(14-8-4-3-5-9-14)15-10-6-7-11-17(15)20/h3-11,16H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSMOKXCSQJWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC(=O)N1CC(C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-oxo-2-(3-phenyl-2,3-dihydroindol-1-yl)ethanesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the indole derivative, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-oxo-2-(3-phenyl-2,3-dihydroindol-1-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids or strong acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N,N-dimethyl-2-oxo-2-(3-phenyl-2,3-dihydroindol-1-yl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-oxo-2-(3-phenyl-2,3-dihydroindol-1-yl)ethanesulfonamide involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-oxo-2-(3-phenyl-2,3-dihydroindol-1-yl)ethanesulfonamide is unique due to its specific structural features, such as the presence of the indole ring and the sulfonamide group. These features confer distinct chemical and biological properties, making it valuable for various applications.

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